[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol
Overview
Description
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol is an organic compound with the molecular formula C11H13ClO2 It is a derivative of phenol, where the phenyl ring is substituted with a chloro group at the 4-position and a cyclopropylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol can be achieved through several methods. One common approach involves the protection of the phenol group, followed by a Grignard reaction, etherification, and subsequent deprotection . The general steps are as follows:
Protection of Phenol: The phenol group is protected using a suitable protecting group.
Grignard Reaction: The protected phenol undergoes a Grignard reaction with cyclopropylmethyl bromide to form the cyclopropylmethoxy derivative.
Etherification: The intermediate is then etherified to introduce the methoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
4-Chloro-2-fluorobenzenemethanol: Similar structure but with a fluorine atom instead of a cyclopropylmethoxy group.
Uniqueness
The uniqueness of [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-chloro-2-(cyclopropylmethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWTYHHHLJGVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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